(E)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)-N-(4-sulfamoylphenethyl)but-2-enamide
Description
(E)-3-(6-Methoxy-2,3-dimethylbenzofuran-5-yl)-N-(4-sulfamoylphenethyl)but-2-enamide is a synthetic small molecule featuring a benzofuran core substituted with methoxy and dimethyl groups at positions 6, 2, and 3, respectively. The enamide moiety links this aromatic system to a 4-sulfamoylphenethyl group. The (E)-configuration of the enamide ensures planar geometry, which may enhance binding interactions with biological targets .
Properties
IUPAC Name |
(E)-3-(6-methoxy-2,3-dimethyl-1-benzofuran-5-yl)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-14(19-12-20-15(2)16(3)30-22(20)13-21(19)29-4)11-23(26)25-10-9-17-5-7-18(8-6-17)31(24,27)28/h5-8,11-13H,9-10H2,1-4H3,(H,25,26)(H2,24,27,28)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGRFKZUTFZWPL-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC(=C(C=C12)C(=CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC(=C(C=C12)/C(=C/C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)/C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Benzofuran vs. Benzothiazole Derivatives
The European patent (EP3348550A1) describes analogs such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide, which replace the benzofuran core with a benzothiazole ring. Key differences include:
- Lipophilicity : The trifluoromethyl group in benzothiazole derivatives enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the methoxy-dimethylbenzofuran system .
Benzofuran vs. Quinoline Derivatives
Biopharmacule’s catalog lists N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide, featuring a quinoline core.
- Aromatic Surface Area: Quinoline’s larger conjugated system may enhance binding to hydrophobic pockets, whereas the benzofuran’s smaller size could allow better selectivity.
- Substituent Effects: The chloro-fluoro group in the quinoline derivative introduces strong electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature in the target compound .
Sulfonamide Group Modifications
The target compound’s 4-sulfamoylphenethyl group is structurally distinct from analogs such as N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylcyclohexanecarboxamide (ECHEMI: 670258-29-4).
- In contrast, the cyclohexanecarboxamide in the ECHEMI compound introduces rigidity, which may restrict binding to specific pockets .
- Sulfonamide vs. Sulfonyl Groups: The sulfamoyl group (-SO₂NH₂) in the target compound offers hydrogen-bond donor/acceptor versatility, whereas the sulfonyl group (-SO₂-) in the ECHEMI analog lacks NH₂, reducing polar interactions .
Enamide Linker Comparisons
The (E)-enamide configuration is shared with N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide. However:
- Substituent Effects: The dimethylamino group in the quinoline derivative introduces basicity, which could influence protonation states under physiological conditions.
Hypothesized Pharmacological and Physicochemical Properties
Computational and Experimental Insights
- SHELX Refinement : The target compound’s crystal structure (if resolved) would benefit from SHELXL for small-molecule refinement, ensuring accurate geometric parameters for SAR studies .
- Multiwfn Analysis : Electron localization function (ELF) studies could quantify aromaticity differences between benzofuran and benzothiazole cores, explaining binding affinity variations .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
A multi-step synthesis approach is typically required, involving:
- Benzofuran Core Formation : Methoxy and dimethyl groups on the benzofuran ring may be introduced via Friedel-Crafts alkylation or methoxylation under controlled pH and temperature .
- Sulfonamide Linkage : Coupling the sulfamoylphenethyl moiety to the benzofuran core via amidation or nucleophilic substitution, often requiring anhydrous conditions and catalysts like DMAP .
- Stereochemical Control : Ensuring the (E)-configuration of the but-2-enamide group through reaction conditions (e.g., base catalysis or photochemical methods) . Yield optimization may involve iterative adjustments of solvent polarity, reaction time, and stoichiometry.
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, particularly to resolve ambiguities in stereochemistry or hydrogen bonding .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, with 2D techniques (COSY, HSQC) for resolving overlapping signals in the benzofuran and sulfonamide regions .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns, especially for detecting impurities in multi-step syntheses .
Q. How can researchers assess the compound’s potential biological activity?
- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorometric or colorimetric substrates. Dose-response curves (IC₅₀ values) are generated with varying concentrations (e.g., 0.1–100 µM) .
- Cell-Based Studies : Evaluate cytotoxicity via MTT assays, with positive controls (e.g., doxorubicin) and statistical validation of IC₅₀ differences using ANOVA .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with target proteins?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like sulfotransferases. Key parameters include grid box size (20–25 Å) and exhaustiveness settings (>50) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on RMSD (<2 Å) and hydrogen bond persistence .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using descriptors like logP and polar surface area .
Q. How to resolve contradictions in crystallographic data refinement?
- Disorder Modeling : For ambiguous electron density in flexible groups (e.g., sulfamoylphenethyl), apply PART/SUMP restraints in SHELXL to refine occupancy ratios .
- Twinned Data : Use TWIN/BASF commands in SHELXL for handling twinned crystals, validating with R-factor convergence (<5% difference between datasets) .
Q. What strategies improve synthetic yield while minimizing side products?
- Stepwise Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) after each synthetic step to isolate intermediates .
- Reaction Monitoring : Use in-situ FTIR or HPLC to detect byproducts (e.g., unreacted benzofuran intermediates) and adjust stoichiometry .
Q. How to design comparative studies with structural analogs?
- Functional Group Variations : Synthesize analogs replacing the methoxy group with ethoxy or halogens. Compare bioactivity via dose-response assays .
- Pharmacophore Mapping : Overlay analogs in PyMOL to identify conserved interaction motifs (e.g., sulfonamide hydrogen bonding) .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
